molecular formula C18H13ClN6OS B15073959 (2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B15073959
M. Wt: 396.9 g/mol
InChI Key: JWTLNYGTANMSGG-SFHVURJKSA-N
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Description

The compound (2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[1,2-a]pyridine core, a thiazole ring, and a pyrimidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the thiazole ring and the pyrimidine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiazoles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.

Medicine

In medicine, (2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but a simpler structure.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with a different core structure.

    Carbonyl Compounds: Compounds containing the carbonyl group, which undergo similar reactions but have different functional groups.

Uniqueness

The uniqueness of (2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol lies in its complex structure, which combines multiple functional groups and heterocycles

Properties

Molecular Formula

C18H13ClN6OS

Molecular Weight

396.9 g/mol

IUPAC Name

(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C18H13ClN6OS/c1-18(26,16-21-6-7-27-16)5-4-11-2-3-14-22-9-13(25(14)10-11)15-12(19)8-23-17(20)24-15/h2-3,6-10,26H,1H3,(H2,20,23,24)/t18-/m0/s1

InChI Key

JWTLNYGTANMSGG-SFHVURJKSA-N

Isomeric SMILES

C[C@](C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O

Canonical SMILES

CC(C#CC1=CN2C(=NC=C2C3=NC(=NC=C3Cl)N)C=C1)(C4=NC=CS4)O

Origin of Product

United States

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